molecular formula C8H9N3OS B15262114 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15262114
M. Wt: 195.24 g/mol
InChI Key: RMFGOKHODWOEEE-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 1017029-69-4) is a chemical building block based on the privileged thieno[2,3-d]pyrimidine scaffold, recognized in medicinal chemistry for its myriad pharmacological activities . This compound features a versatile structure that serves as a key intermediate for the design and synthesis of novel bioactive molecules. The thienopyrimidine core is a well-established structural analogue of biogenic purines and can be explored as a potential nucleic acid antimetabolite . Researchers value this scaffold for its significant potential in developing targeted therapeutic agents, particularly in the fields of oncology and infectious diseases . The primary research value of this compound lies in its application as a precursor for generating novel chemical entities. Its structure is amenable to further functionalization, allowing for the creation of diverse libraries of compounds for biological screening. This derivative has been identified as part of a promising molecular scaffold for developing inhibitors targeting various enzymes, including pteridine reductases in parasitic infections . In anticancer research, thieno[2,3-d]pyrimidine derivatives have demonstrated remarkable cytotoxic activity across a panel of approximately 60 human tumor cell lines, including melanoma, breast adenocarcinoma, and lung adenocarcinoma cells . These compounds are investigated as potent epidermal growth factor receptor tyrosine kinase (EGFR) inhibitors, which play a crucial role in the carcinogenesis of various epithelial cancers . In antimicrobial applications, optimized thieno[2,3-d]pyrimidine analogs have exhibited potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE) . Some derivatives in this class have shown selective toxicity to bacterial cells over mammalian cells, with low hemolytic activity, suggesting a promising therapeutic index for antibacterial development . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3OS/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7/h1,4-5H,2-3,9H2

InChI Key

RMFGOKHODWOEEE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The structure is confirmed using techniques such as 1H NMR and MS, and the overall yield of the synthesis is around 43% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for substitution reactions and nitrous acid for deamination . Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deamination reactions can yield 2-substituted 3H-thieno[2,3-d]pyrimidin-4(3H)-ones .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Modifications and Associated Activities

Compound Substituents/Modifications Biological Activity (IC₅₀ or Key Findings) Reference
3-(2-Aminoethyl) 3-(2-Aminoethyl) Melanin synthesis ↑ (B16 cells) [1, 15]
Compound 15 2,3-Disubstituted (aryl/benzyl groups) Anticancer (A549: 0.94 μM; selective for cancer cells) [20]
5,6-Dimethyl-3-ethyl 3-Ethyl, 5,6-dimethyl Antifungal/antihyperlipidemic (triglyceride ↓ comparable to clofibrate) [13]
Oxadiazole hybrids 1,3,4-Oxadiazole spacer + hydrophobic tail VEGFR-2 inhibition (anticancer) [2, 10]
2d, 2k, 2h Aliphatic acid-derived (POCl₃-catalyzed) Analgesic (Eddy’s hot plate assay; comparable to tramadol) [4, 21]

Key Observations:

  • 3-(2-Aminoethyl) Derivative: The aminoethyl group enhances melanin synthesis in murine B16 cells, likely by mimicking psoralen’s interaction with tyrosinase or melanocyte receptors . This contrasts with oxadiazole hybrids, which prioritize kinase inhibition (e.g., VEGFR-2) for anticancer activity .
  • Anticancer Selectivity: 2,3-Disubstituted derivatives (e.g., Compound 15) exhibit potent cytotoxicity against lung (A549) and breast (MCF-7) cancer cells while sparing normal liver cells (HL-7702), suggesting substituent-dependent selectivity .
  • Pharmacokinetic Influence: Hydrophobic substituents (e.g., 5,6-dimethyl-3-ethyl) improve lipid solubility, enhancing antihyperlipidemic efficacy , whereas polar groups like aminoethyl may improve aqueous solubility for dermal applications (melanogenesis).

Molecular Docking and Mechanism

  • Anticancer Analogs : Docking studies reveal that 2,3-disubstituted derivatives occupy the hinge region of kinases (e.g., VEGFR-2) via π-π stacking, while hydrophobic tails bind allosteric pockets .
  • 3-(2-Aminoethyl): The aminoethyl group may interact with melanogenic enzymes (e.g., tyrosinase) through hydrogen bonding, a mechanism distinct from psoralen’s DNA intercalation .

Toxicity and Selectivity

  • Compound 15: Non-toxic to normal liver cells (IC₅₀ > 100 μM) , whereas oxadiazole hybrids show moderate cytotoxicity due to off-target kinase interactions .
  • 3-(2-Aminoethyl): No toxicity data provided, but structural similarity to psoralen warrants caution regarding phototoxicity risks.

Q & A

Q. Characterization Techniques :

  • NMR/IR Spectroscopy : Confirm functional groups and substitution patterns (e.g., amine, thiophene, pyrimidine) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Q. Table 1: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)Reference
Hewald ReactionKetones, ethyl 2-cyanoacetate72–89
Formic Acid RefluxFormic acid, 16–18 h reflux85
Microwave SynthesisSolvent-free, 100–120°C, 30 min90+

Basic: How are preliminary biological activities of thienopyrimidin-4(3H)-one derivatives evaluated?

Methodological Answer:
Initial screening focuses on target-specific assays:

  • Enzyme Inhibition : Measure IC₅₀/Ki values via fluorescence or colorimetric assays. For example, ICL-SIRT078 (a SIRT2 inhibitor) showed Ki = 0.62 ± 0.15 μM .
  • Antimicrobial Activity : Test against bacterial/fungal strains using agar diffusion or microdilution. Oxazole-linked derivatives exhibit superior activity compared to thiazole analogs .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with 1,3,4-oxadiazole moieties show IC₅₀ values <10 μM .

Advanced: How do structural modifications influence target selectivity and potency in thienopyrimidin-4(3H)-one derivatives?

Methodological Answer:
Key substituent effects include:

  • Aminoethyl Side Chain : Enhances solubility and receptor binding via hydrogen bonding (e.g., SIRT2 inhibitors) .
  • Heterocyclic Appendages : 1,3,4-Oxadiazole spacers improve VEGFR-2 inhibition by occupying linker regions .
  • Halogenated Aryl Groups : 4-Chlorophenyl or trifluoromethyl groups increase lipophilicity and enzyme affinity (e.g., 17β-HSD1 inhibitors with 94% inhibition) .

Q. Table 2: Substituent-Activity Relationships (SAR)

Substituent PositionGroupBiological ActivityReference
C-23-AminopyrrolidinylEnhanced anticancer activity
C-34-BromobenzylSIRT2 inhibition (Ki = 0.62 μM)
C-54-MethoxyphenylAntimicrobial (MIC = 8 μg/mL)

Advanced: How can computational methods guide the design of thienopyrimidin-4(3H)-one derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding modes to targets like VEGFR-2 or tyrosinase. For example, oxadiazole hybrids occupy the DFG motif region in VEGFR-2 .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Hydrophobic tail modifications improve allosteric pocket occupancy .
  • QSAR Models : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .

Advanced: What strategies optimize synthetic yields and purity for complex derivatives?

Methodological Answer:

  • Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., N-aryl derivatives synthesized in 30 min) .
  • POCl₃ Catalysis : Enables one-step, solvent-free synthesis of 4-chloro intermediates with >90% purity .
  • Nucleophilic Substitution : Use NaHS or Lawsan reagent to introduce thione/selenone groups selectively .

Advanced: How can researchers resolve contradictions in reported biological data?

Methodological Answer:

  • Comparative Assays : Re-test compounds under standardized conditions (e.g., oxazole vs. thiazole derivatives in identical antimicrobial panels) .
  • Mechanistic Studies : Use enzyme kinetics (e.g., Km/Vmax) to clarify whether activity differences arise from binding affinity or catalytic interference .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups correlating with kinase inhibition) .

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